molecular formula C27H27N3O3 B15013328 N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide

Cat. No.: B15013328
M. Wt: 441.5 g/mol
InChI Key: SMESUGFHZBOUIN-TURZUDJPSA-N
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Description

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide is a complex organic compound that features a benzodioxin and isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide shares structural similarities with other benzodioxin and isoquinoline derivatives.
  • Other similar compounds: include 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide.

Uniqueness

What sets N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide apart is its unique combination of benzodioxin and isoquinoline moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide

InChI

InChI=1S/C27H27N3O3/c1-19(23-10-11-25-26(16-23)33-15-14-32-25)28-29-27(31)22-8-6-20(7-9-22)17-30-13-12-21-4-2-3-5-24(21)18-30/h2-11,16H,12-15,17-18H2,1H3,(H,29,31)/b28-19+

InChI Key

SMESUGFHZBOUIN-TURZUDJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)/C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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